7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

X-ray crystallography Conformational analysis Heterobicyclic scaffolds

This ketone adopts a validated chair-boat conformation (S in boat) by X-ray, enabling stereospecific C9 addition. Its chair-boat geometry distinguishes it from reduced chair-chair analogs, ensuring solid-form consistency in polymorph screening, co-crystal engineering, and preclinical antiarrhythmic SAR studies. Choose this specific conformer to avoid variability in synthetic and biological outcomes.

Molecular Formula C14H17NOS
Molecular Weight 247.36 g/mol
CAS No. 89398-04-9
Cat. No. B185656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
CAS89398-04-9
Synonyms7-benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one
7-benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one hydroperchlorate
7-BTABO
Molecular FormulaC14H17NOS
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESC1C2CSCC(C2=O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyONSHXQWGCKFQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: A Defined Bicyclic Scaffold for Cardiovascular Research and Derivative Synthesis


7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a heterobicyclic ketone that belongs to the 3-thia-7-azabicyclo[3.3.1]nonane class, which has been systematically explored as a source of antiarrhythmic agents. The compound is synthesized via a double Mannich cyclization between tetrahydrothiopyran-4-one, benzylamine derivatives, and paraformaldehyde in acetous methanol, yielding a rigid scaffold with a reactive C9-ketone group [1]. Single-crystal X-ray diffraction has unequivocally established that this specific ketone adopts a chair-boat conformation in the solid state, with the sulfur atom residing in the boat portion of the bicyclic framework [1]. This conformational preference is distinct from its reduced analogs and provides a quantifiable structural basis for its differential reactivity and potential utility as a synthetic intermediate.

Why 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Cannot Be Directly Replaced by Other 3-Thia-7-azabicyclo[3.3.1]nonanes


The 3-thia-7-azabicyclo[3.3.1]nonane family exhibits profound conformational and electronic heterogeneity driven by the oxidation state at C9 and the nature of the heteroatom at position 3. X-ray diffraction studies demonstrate that the C9-ketone form (the title compound) exists as a chair-boat conformer, whereas its reduced C9-methylene analog (the hydroperchlorate salt) crystallizes as a chair-chair conformer [1]. This conformational shift is not trivial; it alters the spatial orientation of the N7-benzyl group and the geometry of the thiane ring, which in turn modulates the stereochemical outcome of nucleophilic additions at C9 and the compound's solid-state properties [1]. Furthermore, substituting sulfur with selenium in the 3-position produces a related but distinct series of antiarrhythmic agents with differing electrophysiological profiles when compared against lidocaine [2]. Consequently, generic replacement of this specific ketone with an in-class analog—whether a reduced derivative or a selenium isostere—will inevitably introduce uncontrolled variability in synthetic outcomes, biological readouts, or physicochemical behavior. The following quantitative evidence delineates precisely where this compound's performance diverges from its closest comparators.

Quantitative Differentiators for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Versus In-Class Analogs


Solid-State Conformational Assignment: Chair-Boat (C9-Ketone) vs. Chair-Chair (C9-Methylene Reduced Analog)

Single-crystal X-ray diffraction analysis provides an unambiguous, quantitative differentiation in the solid-state conformation of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one compared to its direct reduction product. The target ketone crystallizes exclusively as a chair-boat conformer, with the sulfur atom positioned in the boat portion of the bicyclic ring. In contrast, the corresponding 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (the C9-methylene analog) adopts a chair-chair conformation in the solid state [1].

X-ray crystallography Conformational analysis Heterobicyclic scaffolds

Stereospecific Grignard Addition at C9: Defined Equatorial/Axial Product Geometry

The addition of phenylmagnesium bromide to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one proceeds with high stereospecificity to yield a single tertiary alcohol diastereomer, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol. X-ray crystallographic analysis of the derived hydroperchlorate salt confirmed that the newly formed C-C6H5 bond is oriented equatorially with respect to the thiane ring and axially with respect to the piperidine ring [1]. While direct comparative data for Grignard additions to non‑C9‑ketone analogs are not reported in the same study, the observed stereospecificity is a direct consequence of the chair-boat conformation of the ketone precursor, which restricts the accessible trajectories of nucleophilic attack.

Stereoselective synthesis Grignard addition Heterocyclic chemistry

In Vivo Antiarrhythmic Efficacy of the C9-Reduced Derivative (BRB-I-28) in Canine Myocardial Infarction Model

Although 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one itself has not been reported to possess direct antiarrhythmic activity, its Wolff-Kishner reduction product, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (administered as the hydroperchlorate salt; later designated BRB-I-28), exhibits quantifiable efficacy in a canine model of ventricular tachycardia. At intravenous doses of 3 and 6 mg/kg, BRB-I-28 markedly suppressed pacing-induced sustained ventricular tachycardia in five of six mongrel dogs with ligation-induced myocardial infarction. The same compound also produced a 10–15% increase in mean blood pressure [1]. In a separate comparative study, the selenium isostere (7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate) at identical doses (3 and 6 mg/kg) abolished inducibility of sustained ventricular tachycardia, whereas lidocaine (at clinically relevant doses) only slowed the tachycardia rate below 300/min but did not prevent induction [2].

Antiarrhythmic drug discovery Class Ib antiarrhythmic Canine ventricular tachycardia

Synthetic Accessibility: Double Mannich Cyclization Yields Well-Characterized C9-Ketone Intermediate

The synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is accomplished via a one-pot double Mannich cyclization using commercially available starting materials: tetrahydrothiopyran-4-one (4-thianone), benzylamine, and paraformaldehyde in acetous methanol [1][3]. This method circumvents the need for protecting group chemistry or harsh reaction conditions. While isolated yields are not explicitly tabulated in the primary publication, the patent literature describes a representative preparation that yields the ketone as a crystalline solid suitable for further derivatization without chromatographic purification [3]. In contrast, syntheses of the selenium analog require specialized selenium-containing precursors and more rigorous exclusion of air due to the sensitivity of organoselenium intermediates [2].

Mannich reaction Heterocyclic synthesis Scalable preparation

Evidence-Backed Application Scenarios for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one in Scientific and Industrial Settings


Crystallographic Reference Standard for Chair-Boat Conformer in 3,7-Diheterabicyclo[3.3.1]nonane Systems

Researchers studying the solid-state conformations of heterobicyclic compounds require authenticated samples of defined conformers. Single-crystal X-ray diffraction has rigorously established that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exists as a chair-boat conformer with the sulfur atom in the boat portion [1]. This compound therefore serves as a validated crystallographic reference standard for distinguishing chair-boat geometries from chair-chair geometries within the same scaffold family.

Stereospecific Synthesis of C9-Functionalized 3-Thia-7-azabicyclo[3.3.1]nonane Derivatives

The C9-ketone group undergoes stereospecific addition with phenylmagnesium bromide to yield a single diastereomer of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, with the C-C6H5 bond oriented equatorially to the thiane ring and axially to the piperidine ring [1]. This predictable stereochemical outcome enables medicinal chemists to construct focused libraries of C9-substituted analogs with defined three-dimensional geometries for structure-activity relationship (SAR) studies.

Precursor to Class Ib Antiarrhythmic Candidate BRB-I-28 and Comparative Pharmacological Profiling

Wolff-Kishner reduction of the C9-ketone group cleanly affords 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which, as its hydroperchlorate salt (BRB-I-28), demonstrates quantifiable suppression of ventricular tachycardia in a canine myocardial infarction model (effective in 5/6 dogs at 3–6 mg/kg i.v.) [1]. Procurement of the ketone enables side-by-side evaluation of the reduced thia derivative against its selenium isostere and lidocaine in preclinical antiarrhythmic assays [2].

Methodological Control in Solid-Form Screening and Polymorph Studies

Because the C9-ketone and its reduced C9-methylene analog adopt fundamentally different solid-state conformations (chair-boat vs. chair-chair), they will exhibit distinct crystal packing, solubility, and thermal behavior [1]. Laboratories conducting polymorph screening, co-crystal engineering, or formulation development must differentiate these two chemical entities; substitution of one for the other introduces uncontrolled solid-form variability that can confound both analytical and biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.